N-Ethylnaphthalene-2-carboxamide vs. N-Methyl Analog: Differentiated Biochemical Engagement
N-Ethylnaphthalene-2-carboxamide demonstrates a sub-nanomolar affinity for human soluble epoxide hydrolase (sEH), with a reported IC₅₀ of 1.40 nM [1]. In contrast, the N-methyl analog, N-methylnaphthalene-2-carboxamide, has been identified as a core structure in entirely different pharmacological contexts, such as the non-steroidal 17,20-lyase inhibitor orteronel (TAK-700), which was developed for prostate cancer treatment [2]. This stark difference in target engagement—one compound acting as a potent sEH ligand while the other's scaffold is leveraged for androgen synthesis inhibition—clearly demonstrates that the N-ethyl versus N-methyl substitution directs divergent biochemical pathways and should not be assumed equivalent.
| Evidence Dimension | In vitro enzyme inhibition (human sEH) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM |
| Comparator Or Baseline | N-methylnaphthalene-2-carboxamide scaffold utilized for 17,20-lyase inhibition (orteronel/TAK-700) [2] |
| Quantified Difference | Target affinity for sEH is not a reported feature of the N-methyl analog; its primary documented bioactivity is in an unrelated target class. |
| Conditions | Assay: Inhibition of C-terminal domain of human sEH-H assessed via reduction in fluorescent naphthalene aldehyde formation using PHOME as substrate [1]. |
Why This Matters
Procurement for sEH-related research must specifically select the N-ethyl derivative; the N-methyl analog will not recapitulate this high-affinity interaction.
- [1] BindingDB. BDBM50594428 (CHEMBL5192349). Affinity Data: IC50 = 1.40 nM for human sEH. View Source
- [2] PubChem. Orteronel (TAK-700). Compound Summary. View Source
